molecular formula C9H9N5O B175534 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 103752-72-3

5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No. B175534
CAS RN: 103752-72-3
M. Wt: 203.2 g/mol
InChI Key: LLMDNAOXHXCIOB-UHFFFAOYSA-N
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Description

5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a heterocyclic compound . It is a part of the triazole family, which is known for its versatile biological activities . Triazoles are readily capable of binding in the biological system with a variety of enzymes and receptors .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its IUPAC name. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. Attached to this ring are an amino group, a phenyl group, and a carboxamide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 239°C . Its molecular weight is 204.19 . It is a solid powder at ambient temperature .

Scientific Research Applications

Diverse Biological Activities and Synthetic Approaches

Triazole derivatives, including 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide, have been extensively studied for their broad range of biological activities. These compounds are known for their anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. Their structural versatility allows for numerous synthetic modifications, aiming to develop new drugs with improved efficacy and specificity. The synthesis and evaluation of these derivatives have highlighted their potential against various diseases, including neglected diseases that affect a significant portion of the global population (Ferreira et al., 2013).

Industrial Applications in Fine Organic Synthesis

The compound and its related derivatives have found applications in the industry of fine organic synthesis, contributing to the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their utility extends to the creation of analytical and flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids, showcasing the versatility of these compounds in various industrial applications (Nazarov et al., 2021).

Contribution to Material Science and Biomedical Research

In material science and biomedical research, triazole derivatives are employed due to their stable and multifunctional scaffold. They are instrumental in developing new materials with potential applications in nanotechnology, polymer processing, and biomedical fields. The understanding of their supramolecular self-assembly behavior has led to their application in creating nanometer-sized structures stabilized by hydrogen bonding, which is crucial for developing advanced materials with specific properties (Cantekin et al., 2012).

Advances in Synthetic Chemistry

Recent advancements in synthetic chemistry have emphasized eco-friendly procedures for synthesizing triazole derivatives, including this compound. These methodologies offer advantages such as shorter reaction times, easier work-up, and higher yields compared to classical procedures. The adoption of such eco-friendly synthetic routes aligns with the growing need for sustainable and green chemistry practices in drug development and other industrial applications (de Souza et al., 2019).

Safety and Hazards

The safety information available indicates that 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-amino-2-phenyltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O/c10-8-7(9(11)15)12-14(13-8)6-4-2-1-3-5-6/h1-5H,(H2,10,13)(H2,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMDNAOXHXCIOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=C(C(=N2)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00346031
Record name 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

103752-72-3
Record name 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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